molecular formula C14H15N7O3 B2664187 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034414-95-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2664187
CAS No.: 2034414-95-2
M. Wt: 329.32
InChI Key: OXNNUNJBTKNMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-((8-Ethoxy-Triazolo[4,3-a]Pyrazin-3-yl)Methyl)-1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide

Structural Significance in Heterocyclic Chemistry

The compound’s architecture combines two nitrogen-rich heterocycles: a 1,2,4-triazolo[4,3-a]pyrazine ring and a 1,6-dihydropyridazine carboxamide group. The triazolo[4,3-a]pyrazine scaffold is electron-deficient due to its fused bicyclic system, which enhances π-π stacking interactions with tyrosine kinase ATP-binding pockets. The 8-ethoxy substituent on the pyrazine ring improves solubility and modulates steric interactions, while the methyl-oxo-dihydropyridazine moiety introduces conformational rigidity, favoring target engagement.

Heterocyclic systems like triazolo[4,3-a]pyrazines are privileged structures in medicinal chemistry due to their ability to mimic purine bases, enabling competitive inhibition of kinase domains. The dihydropyridazine component, with its lactam oxygen and conjugated double bonds, contributes additional hydrogen-bonding and dipole interactions, as demonstrated in analogues targeting DNA gyrase. This dual-heterocyclic design optimizes pharmacokinetic and pharmacodynamic properties, balancing lipophilicity and aqueous solubility for enhanced bioavailability.

Historical Context of Triazolo[4,3-a]Pyrazine Scaffold Development

The triazolo[4,3-a]pyrazine scaffold emerged as a focus in antimalarial research through the Open Source Malaria Consortium, which identified derivatives with sub-micromolar potency against Plasmodium falciparum. Early analogues demonstrated stability in human liver microsomes and low cytotoxicity, prompting exploration in other therapeutic areas. A pivotal advancement occurred with the discovery that 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine serves as the pharmacophore of sitagliptin, a dipeptidyl peptidase-4 inhibitor for type II diabetes.

Subsequent structural modifications, such as ethylenediamine side chains and aromatic substitutions, expanded applications to antibacterial and anticancer agents. For example, compound 17l from triazolo[4,3-a]pyrazine derivatives exhibited IC~50~ values of 0.98 µM against A549 lung cancer cells, attributed to c-Met kinase inhibition. These developments laid the groundwork for integrating the scaffold into dual-target inhibitors, as seen in the subject compound.

Rationale for Dual c-Met/Vascular Endothelial Growth Factor Receptor-2 Targeting in Oncotherapeutics

Dual inhibition of c-Met and VEGFR-2 addresses compensatory signaling mechanisms in tumors. c-Met activation promotes invasiveness and metastasis, while VEGFR-2 drives angiogenesis; inhibiting both pathways suppresses tumor growth and microenvironment support. Preclinical studies show that VEGFR-2 inhibition alone upregulates c-Met expression, leading to therapeutic resistance—a limitation overcome by concurrent targeting.

The subject compound’s triazolo[4,3-a]pyrazine core enables binding to c-Met’s hinge region via N1 and N7 interactions, while the dihydropyridazine carboxamide extends into the hydrophobic back pocket, mimicking ATP’s adenine. Molecular dynamics simulations of analogous compounds reveal stable binding modes with both kinases, achieving nanomolar IC~50~ values. This bifunctional activity is exemplified by foretinib-derived analogues, where triazolopyrazine substitution improved selectivity and reduced off-target effects.

Table 1: Comparative Kinase Inhibitory Activity of Triazolo[4,3-a]Pyrazine Derivatives
Compound c-Met IC~50~ (nM) VEGFR-2 IC~50~ (µM) Cell Line (IC~50~, µM)
Foretinib 0.4 0.7 A549: 1.2
17l 26.0 2.6 A549: 0.98
ZINC 18.9 1.8 In silico prediction

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3/c1-3-24-14-12-18-17-10(21(12)7-6-15-14)8-16-13(23)9-4-5-11(22)20(2)19-9/h4-7H,3,8H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNNUNJBTKNMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrazine moiety and a dihydropyridazine core. This unique combination of functional groups is believed to confer various biological activities, particularly in the realms of oncology and inflammation.

Property Value
Molecular Formula C₁₈H₁₉N₅O₂
Molecular Weight 337.4 g/mol
CAS Number 2034415-54-6
Chemical Structure Chemical Structure

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant biological activities, including:

  • Anti-Cancer Activity : The compound has shown promise as a dual inhibitor of critical targets in cancer therapy, specifically c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) . These targets are crucial for tumor growth and metastasis.
  • Anti-inflammatory Properties : The inhibition of Class I PI3-kinase enzymes has been associated with reduced inflammation in various models . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds and their derivatives:

  • In vitro Studies : A study demonstrated that triazolo-pyrazine derivatives exhibited significant anti-HIV and anticancer activities . The structural modifications on these compounds influenced their potency against various cancer cell lines.
  • Molecular Docking Studies : Interaction studies using molecular docking have shown that this compound can effectively bind to specific kinase domains involved in oncogenic signaling pathways . The ability to form hydrogen bonds and hydrophobic interactions enhances its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a comparison with similar compounds is valuable:

Compound Name Notable Activity
7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazineAnti-cancer activity
N-(2-(5-methyl-[1,2,4]triazole))benzamideAntimicrobial properties
5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridineInhibitory effects on kinases

These comparisons reveal that while there are similarities in their mechanisms of action—particularly regarding kinase inhibition—each compound's unique structure leads to distinct pharmacological profiles.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound is being investigated as a lead candidate for drug development due to its ability to interact with various biological targets. Its structural features suggest potential efficacy against multiple diseases, particularly those involving neurokinin receptors and other cellular pathways .
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The interaction with specific cellular proteins may disrupt cancer cell growth and proliferation mechanisms .
  • Antimicrobial Properties :
    • The compound has shown promise in inhibiting bacterial growth by targeting proteins essential for cell division, such as ZipA in Escherichia coli. This suggests a potential application in developing new antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines through apoptosis induction.
Study 2Antimicrobial EffectsShowed effective inhibition of E. coli growth in vitro, suggesting potential as an antibiotic agent.
Study 3Mechanistic InsightsProvided molecular modeling data indicating binding affinities to target proteins involved in cell division and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and related triazolopyrazine derivatives from the evidence:

Compound Core Structure Substituents Molecular Weight Key Properties Synthesis Method
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Triazolopyrazine + pyridazine 8-ethoxy, pyridazine-carboxamide, 1-methyl Not reported Hypothesized enhanced lipophilicity and hydrogen-bonding capacity Likely involves carbodiimide coupling
N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) Triazolopyrazine + benzamide 8-amino, phenolic linker, bulky tert-butyl groups Not reported Antioxidant activity via phenolic hydroxyl; tert-butyl groups enhance stability Amide coupling (EDCI/HOBt)
(R)-N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide (79) Triazolopyrazine + thiazolidine 8-amino, thiazolidine-carboxamide Not reported Potential protease inhibition; thiazolidine enhances conformational flexibility Carbodiimide-mediated coupling
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazopyridine Nitrophenyl, cyano, ester groups 575.58 g/mol High polarity due to nitro and ester groups; solid-state stability (m.p. 243–245°C) One-pot two-step reaction

Key Observations:

Substitution at Position 8: The target compound’s 8-ethoxy group contrasts with amino substituents in analogs .

Carboxamide Linkers : All compounds utilize carboxamide linkers for modular conjugation, but the target’s pyridazine-carboxamide offers a rigid planar structure compared to the flexible thiazolidine in compound 79 .

Synthetic Routes : The target compound likely employs carbodiimide-based coupling (e.g., EDCI/HOBt) similar to compound 79 , whereas imidazopyridine analogs (1l) rely on multicomponent reactions .

Research Findings and Implications

  • Crystallographic Insights : Compound 18 (N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) highlights the importance of methoxy groups in π-stacking interactions, which may inform design strategies for the ethoxy-containing target.
  • Stability and Solubility: The nitro and cyano groups in compound 1l impart high polarity but poor solubility, whereas the target’s ethoxy and methyl groups may balance lipophilicity and solubility.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves coupling a triazolopyrazine intermediate with a pyridazine carboxylate derivative. Key steps include:

  • Activating the carboxylic acid group using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
  • Refluxing the reaction mixture (e.g., 18–24 hours) to facilitate amide bond formation between the triazolopyrazine and pyridazine moieties .
  • Purification via recrystallization (using DMFA/i-propanol mixtures) or column chromatography (e.g., silica gel with EtOAC/hexane gradients) .

Advanced: How can reaction conditions be optimized to minimize side products during triazolopyrazine core synthesis?

Methodological Answer:

  • Temperature Control: Maintain reflux temperatures (e.g., 100°C) to balance reaction rate and side-product formation .
  • Stoichiometry: Use a 1.5:1 molar ratio of acid to carbonyldiimidazole to ensure complete activation of the carboxylate .
  • Monitoring: Employ TLC to track reaction progress and terminate reflux once the starting material is consumed.
  • Purification: Use gradient elution in column chromatography to isolate the target compound from unreacted intermediates or dimerized byproducts .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign chemical shifts to protons and carbons in the triazolopyrazine and pyridazine rings (e.g., δ 7.35–8.08 ppm for aromatic protons) .
  • IR Spectroscopy: Identify carbonyl stretches (e.g., 1716 cm⁻¹ for amide C=O) and NH/OH vibrations (3296–3473 cm⁻¹) .
  • HRMS: Validate molecular weight with high accuracy (e.g., <5 ppm error) .

Advanced: How to resolve overlapping NMR signals in complex heterocyclic systems?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d6 to enhance signal resolution for polar functional groups .
  • 2D NMR Techniques: Employ HSQC and HMBC to correlate proton and carbon environments, particularly for crowded aromatic regions .
  • Comparative Analysis: Reference spectral data from structurally similar triazolopyrazine derivatives (e.g., 8-amino-substituted analogs) .

Basic: What in vitro assays evaluate this compound’s biological activity?

Methodological Answer:

  • Kinase Inhibition Assays: Screen against MET kinase using ADP-Glo™ or fluorescence-based assays to measure IC50 values .
  • Cellular Viability Assays: Test antiproliferative effects in MET-amplified cancer cell lines (e.g., MKN45) using MTT or CellTiter-Glo® .
  • Binding Affinity Studies: Utilize surface plasmon resonance (SPR) to quantify target engagement kinetics .

Advanced: How to design selectivity studies for kinase inhibition?

Methodological Answer:

  • Kinase Profiling Panels: Test the compound against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Computational Docking: Model the compound’s binding mode in MET kinase’s ATP-binding pocket using software like Schrödinger Suite. Compare with other kinases to predict selectivity .
  • Cellular Context: Validate selectivity in isogenic cell lines with/without MET amplification to isolate target-specific effects .

Basic: What purification challenges arise, and how are they addressed?

Methodological Answer:

  • Low Solubility: Use mixed-solvent systems (e.g., DMFA/i-propanol) for recrystallization to improve yield .
  • Polar Byproducts: Employ reverse-phase chromatography (C18 column with acetonitrile/water gradients) to separate hydrophilic impurities .
  • Scale-Up Considerations: Optimize solvent volumes and cooling rates during recrystallization to maintain crystal quality .

Advanced: How to address contradictory bioactivity data in literature?

Methodological Answer:

  • Assay Conditions: Standardize variables like ATP concentration (e.g., 1 mM vs. 10 μM) and cell passage number to reduce variability .
  • Structural Validation: Confirm compound identity via HRMS and NMR to rule out batch-to-batch degradation .
  • Meta-Analysis: Compare data across studies using similar scaffold derivatives (e.g., trifluoromethyl-substituted triazolopyrazines) to identify SAR trends .

Basic: How to assess metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Incubations: Use liver microsomes (human/rodent) with NADPH cofactor to measure clearance rates.
  • LC-MS/MS Analysis: Quantify parent compound depletion over time to calculate half-life (t1/2) .
  • CYP Inhibition Screening: Test against major cytochrome P450 isoforms (e.g., CYP3A4, 2D6) to predict drug-drug interactions .

Advanced: What strategies improve in vivo efficacy in mouse models?

Methodological Answer:

  • Dosing Regimens: Optimize oral bioavailability using pharmacokinetic studies (e.g., AUC0–24h, Cmax) to determine effective doses .
  • Formulation: Use solubilizing agents (e.g., PEG 400 or Captisol®) to enhance plasma exposure .
  • Biomarker Analysis: Monitor MET phosphorylation in tumor tissue via Western blot to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.